
Ethyl1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is known for its unique physical and chemical properties, which make it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with ethyl esters under controlled conditions. One common method includes the use of cyclopropanecarboxylic acid derivatives and ethyl alcohol in the presence of a catalyst to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate may involve large-scale esterification processes using high-purity reactants and advanced catalytic systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product.
化学反応の分析
Types of Reactions
Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
科学的研究の応用
Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring is highly reactive, allowing it to participate in various biochemical reactions. It can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
類似化合物との比較
Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:
Ethyl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate: Known for its use in the synthesis of pyrethroid insecticides.
Ethyl chrysanthemate: Used in the production of synthetic pyrethroids.
The uniqueness of Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate lies in its specific structural features and reactivity, which make it suitable for a wide range of applications in research and industry.
特性
分子式 |
C11H18O3 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-5-14-9(13)11(6-7-11)8(12)10(2,3)4/h5-7H2,1-4H3 |
InChIキー |
HPORWKOQHOKMSC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CC1)C(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






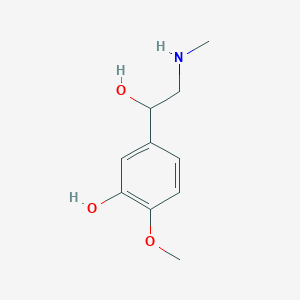

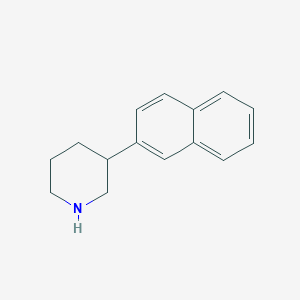
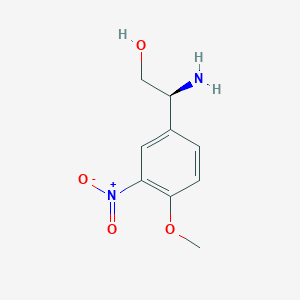
aminehydrochloride](/img/structure/B13600498.png)
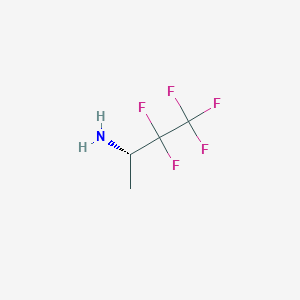

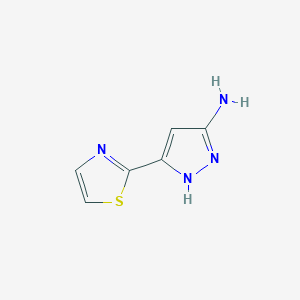
![1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol](/img/structure/B13600521.png)

